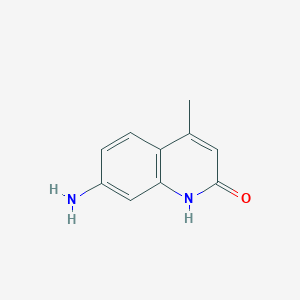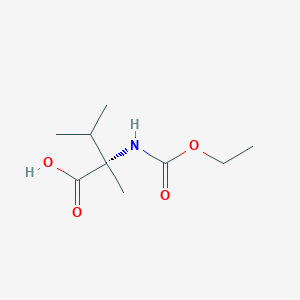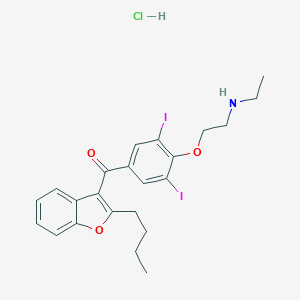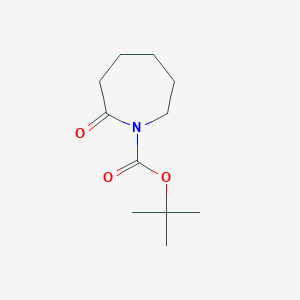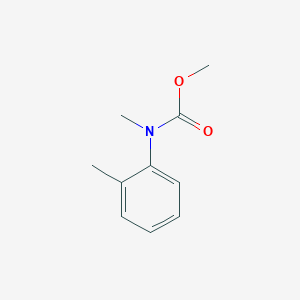
methyl N-methyl-N-(2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-N-(methoxycarbonyl)aniline is an organic compound with the molecular formula C10H13NO2. It is a derivative of aniline, featuring a dimethylamino group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-Dimethyl-N-(methoxycarbonyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method includes the direct synthesis from nitrobenzene and methanol through sequential coupling reactions involving hydrogen production, hydrogenation of nitrobenzene to aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .
Industrial Production Methods
Industrial production of N,2-Dimethyl-N-(methoxycarbonyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-(methoxycarbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,2-Dimethyl-N-(methoxycarbonyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carbon dioxide. These interactions and reactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacking the methoxycarbonyl group.
Methyl anthranilate: Contains a methoxycarbonyl group but differs in the position and nature of the substituents on the benzene ring.
Uniqueness
N,2-Dimethyl-N-(methoxycarbonyl)aniline is unique due to the presence of both the dimethylamino and methoxycarbonyl groups, which confer distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Properties
CAS No. |
104189-18-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3 |
InChI Key |
UHLDXJSCYJNYOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
Synonyms |
Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


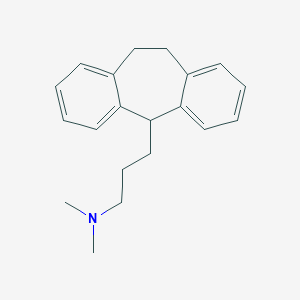


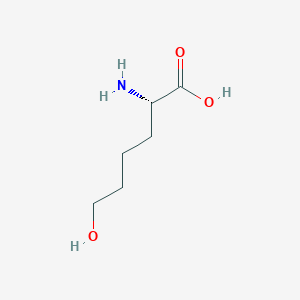
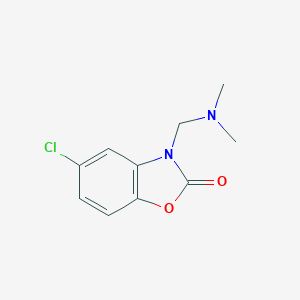
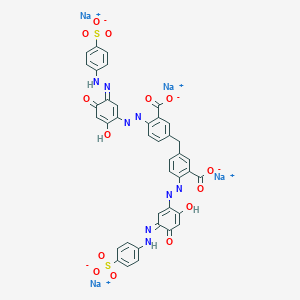
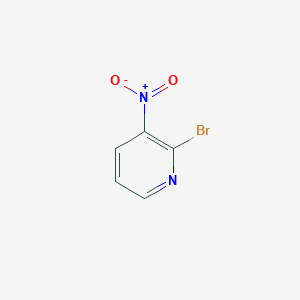
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
